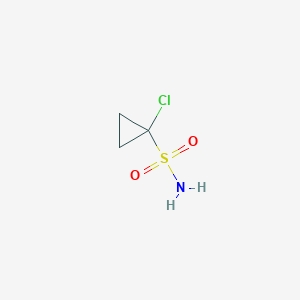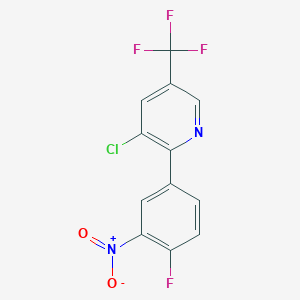
3-Chloro-2-(4-fluoro-3-nitrophenyl)-5-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-(4-fluoro-3-nitrophenyl)-5-(trifluoromethyl)pyridine, also known as 3C-F3NP, is a pyridine-based molecule that has been used in a variety of scientific research applications. Its unique structure and properties have made it an attractive target for researchers in the fields of biochemistry, physiology, and pharmacology. The molecule has been studied for its ability to interact with various biological molecules, including proteins and enzymes. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Pesticides : This compound is utilized in synthesizing pesticides, leveraging its unique fluorine-containing pyridine derivative properties (Lu Xin-xin, 2006).
- Formation of Fungicides : As a fungicide, this compound forms a crystal structure with hydrogen bonds and various interactions, contributing to its efficacy (Youngeun Jeon et al., 2013).
- Deprotonative Coupling in Organic Synthesis : It's used in the deprotonative functionalization of pyridine derivatives with aldehydes, a critical reaction in organic synthesis (Masanori Shigeno et al., 2019).
- Synthesis of Nicotinic Acid Derivatives : This pyridine is a key intermediate in the manufacture of certain COMT inhibitors, demonstrating its role in medicinal chemistry (L. Kiss et al., 2008).
Applications in Medicine and Pharmaceuticals
- Development of Nicotinic Acetylcholine Receptor Binders : Its derivatives have been synthesized for exploring their properties as nicotinic acetylcholine receptor binders, which are significant in neurological research (P. Ondachi et al., 2014).
- Use in Synthesizing New Pyridines : It contributes to new strategies for synthesizing polysubstituted pyridines, expanding the toolbox for developing novel pharmaceuticals (Zixian Chen et al., 2010).
Exploration in Chemistry and Materials Science
- Study of Electron Transfer in Photochemistry : Its derivatives are studied for their role in intramolecular electron transfer in photochemistry, essential for understanding light-induced chemical reactions (E. Fasani et al., 2006).
- Examination in Organofluorine Chemistry : The compound plays a role in the exploration of organofluorine chemistry, especially in reactions involving fluorine atoms and pyridine structures (C. Timperley et al., 2005).
properties
IUPAC Name |
3-chloro-2-(4-fluoro-3-nitrophenyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5ClF4N2O2/c13-8-4-7(12(15,16)17)5-18-11(8)6-1-2-9(14)10(3-6)19(20)21/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGUTOMEZLAMJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5ClF4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(4-fluoro-3-nitrophenyl)-5-(trifluoromethyl)pyridine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

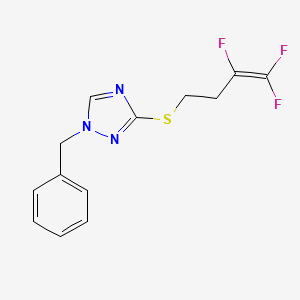
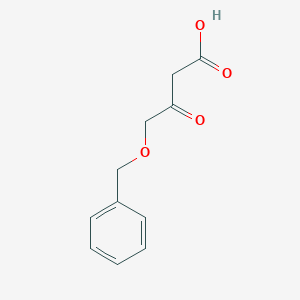
![3-amino-6-ethyl-N-[(4-fluorophenyl)methyl]-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3037945.png)

![[7-Hydroxy-3'-(hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate](/img/structure/B3037947.png)

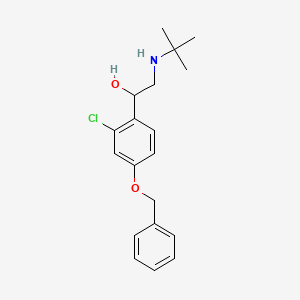
![1-[2-(Cyclohexyloxy)-3,3,3-trifluoropropyl]piperidine](/img/structure/B3037952.png)
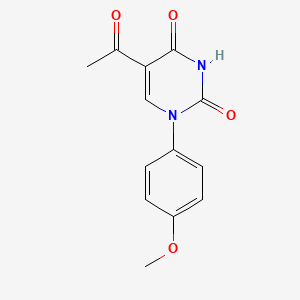


![2-[[(Z)-15-methylhexadec-9-enoyl]amino]ethanesulfonic acid](/img/structure/B3037959.png)
![5-[(4,5-Dichloro-1H-imidazol-1-YL)methyl]-2H-1,2,3,4-tetrazole](/img/structure/B3037960.png)
